

# An In-depth Technical Guide to C6(6-azido) Galactosylceramide

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## Compound of Interest

Compound Name: C6(6-azido) GalCer

Cat. No.: B15594630

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on C6(6-azido) Galactosylceramide (GalCer), a synthetically modified glycosphingolipid. It is specifically designed for its utility in bio-conjugation applications via click chemistry. This document outlines its core physicochemical properties, a representative experimental protocol for its use, and a visualization of its primary application.

## Core Physicochemical Data

**C6(6-azido) GalCer** is a derivative of galactosylceramide featuring a C6 acyl chain terminated with a reactive azide group. This functionalization makes it a valuable tool for covalently linking the glycolipid to other molecules.

Property	Data	Reference
Molecular Formula	C <sub>30</sub> H <sub>56</sub> N <sub>4</sub> O <sub>8</sub>	[1][2][3]
Molecular Weight	600.79 g/mol	[2][3]
Exact Mass	600.41	[1]
Percent Composition	C: 59.97%, H: 9.40%, N: 9.33%, O: 21.30%	[1]
Synonyms	D-galactosyl-β-1,1' N-(6"-azidohexanoyl)-D-erythro-sphingosine; C6(6-azido) Galactosyl(β) Ceramide	[1][2][3]
Appearance	White Solid	[2]
Purity	>99%	[1][2][3]
Storage Temperature	-20°C	[1][3]

## Chemical Structure and Functionality

**C6(6-azido) GalCer** is an amphipathic molecule consisting of a hydrophilic galactose headgroup and a hydrophobic ceramide lipid tail. The key modification is the terminal azide (-N<sub>3</sub>) group on the N-acyl chain. This azide group is the reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[4][5]

The most common application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide on the GalCer reacts with a terminal alkyne on a target molecule (e.g., a protein, fluorescent dye, or drug) to form a stable triazole linkage.[5][6] This allows for the precise and robust labeling or conjugation of the glycolipid.

## Experimental Protocols

### a) Synthesis of Azide-Modified Glycolipids

The synthesis of C6-azide modified galactosylceramide analogs is a multi-step process. A common late-stage strategy involves the introduction of the azide moiety. One reported method

proceeds as follows:

- **Selective Protection:** A precursor molecule, such as a 4,6-O-di-tert-butylsilylene (DTBS) protected galactosyl derivative, is used to ensure other hydroxyl groups do not react.<sup>[7][8]</sup>
- **Tosylation:** The primary C-6 hydroxyl group on the galactose ring is selectively tosylated to create a good leaving group.<sup>[7][8]</sup>
- **Azide Substitution:** The tosylated compound is then reacted with an azide salt, such as sodium azide ( $\text{NaN}_3$ ), in a solvent like anhydrous DMF. The reaction mixture is heated (e.g., to  $80^\circ\text{C}$ ) to facilitate the substitution of the tosyl group with the azide group.<sup>[7][8]</sup>
- **Deprotection and Purification:** Finally, all protecting groups are removed under appropriate conditions to yield the target **C6(6-azido) GalCer** molecule, which is then purified, often by column chromatography.<sup>[7][8]</sup>

Note: This represents a generalized summary. For detailed, step-by-step synthetic procedures, readers should consult the primary literature, such as the work published in *Frontiers in Chemistry* (2022).<sup>[7][8]</sup>

#### b) Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

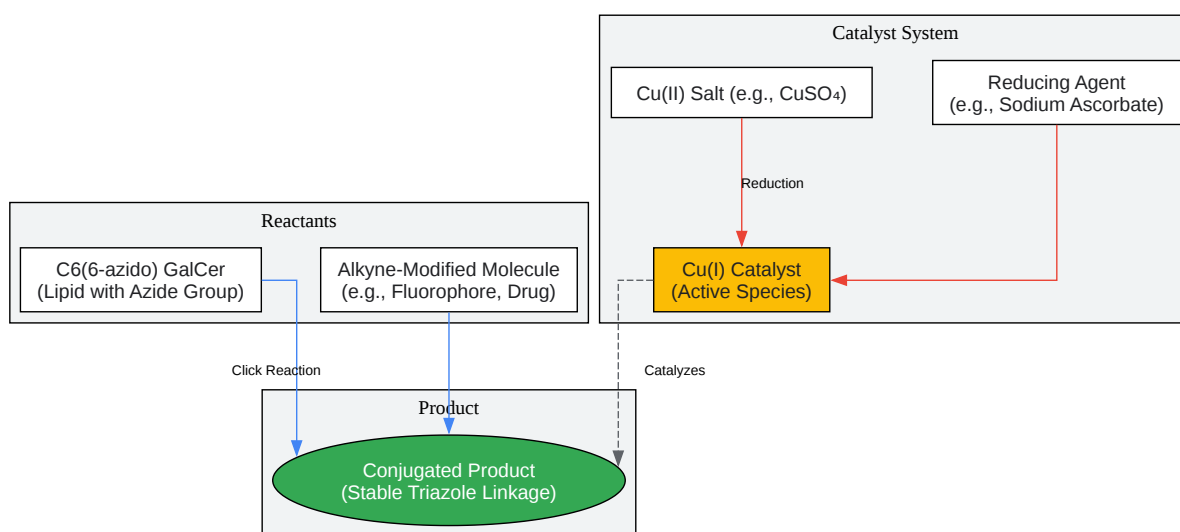
The terminal azide group of **C6(6-azido) GalCer** is used for highly specific conjugation with alkyne-containing molecules.<sup>[1][2]</sup>

- **Reactant Preparation:** **C6(6-azido) GalCer** and the alkyne-modified molecule of interest are dissolved in a suitable solvent system. For many bioconjugation reactions, aqueous buffers are used.<sup>[5]</sup>
- **Catalyst Preparation:** The active Cu(I) catalyst is typically generated in situ by reducing a Cu(II) salt (e.g.,  $\text{CuSO}_4$ ) with a reducing agent like sodium ascorbate.<sup>[6]</sup> A stabilizing ligand, such as TBTA, may be added to protect the catalyst and improve reaction efficiency, especially in biological systems.<sup>[5]</sup>
- **Reaction:** The Cu(I) catalyst solution is added to the mixture of the azide and alkyne reactants. The reaction proceeds, often at room temperature, to form the stable 1,4-disubstituted 1,2,3-triazole linkage.

- Purification: The final conjugated product is purified from the reaction mixture to remove residual reactants and catalyst.

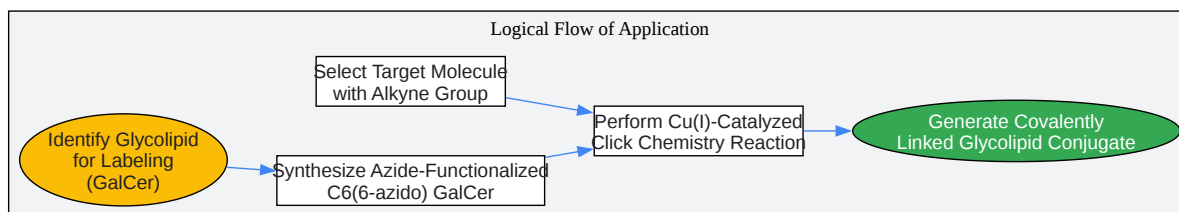
## Mandatory Visualizations

The following diagrams illustrate the key chemical workflow involving **C6(6-azido) GalCer**.



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Caption: Workflow for CuAAC using **C6(6-azido) GalCer**.



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Caption: Logical workflow for creating GalCer conjugates.

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